molecular formula C9H10O4 B097681 4-Methoxyphenylglyoxal hydrate CAS No. 16208-17-6

4-Methoxyphenylglyoxal hydrate

Cat. No.: B097681
CAS No.: 16208-17-6
M. Wt: 182.17 g/mol
InChI Key: VPGRGFXPHBTWAZ-UHFFFAOYSA-N
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Description

4-Methoxyphenylglyoxal hydrate is an organic compound with the molecular formula C9H10O4. It is a derivative of phenylglyoxal, characterized by the presence of a methoxy group at the para position of the phenyl ring. This compound is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylglyoxal hydrate can be synthesized through several methods. One common method involves the oxidation of 4-methoxyacetophenone using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-methoxybenzoic acid.

    Reduction: Reduction reactions can convert it into 4-methoxyphenylglycol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the glyoxal group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Selenium dioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, dichloromethane, methanol.

Major Products Formed:

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxyphenylglycol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Methoxyphenylglyoxal hydrate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic agents often involves this compound.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-methoxyphenylglyoxal hydrate involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role in enzyme inhibition and protein modification studies. The pathways involved often include the formation of Schiff bases and other covalent adducts.

Comparison with Similar Compounds

    Phenylglyoxal: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxybenzaldehyde: Similar structure but lacks the glyoxal group, limiting its reactivity in oxidation and reduction reactions.

    4-Methoxyphenylacetaldehyde: Similar but with different reactivity due to the presence of an aldehyde group instead of a glyoxal group.

Uniqueness: 4-Methoxyphenylglyoxal hydrate’s unique combination of a methoxy group and a glyoxal group makes it particularly useful in a wide range of chemical reactions and research applications. Its ability to undergo multiple types of reactions and form various products highlights its versatility compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRGFXPHBTWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574094
Record name (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-17-6
Record name (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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